(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
This compound is a benzimidazole derivative characterized by a hydroxymethyl (-CH2OH) group at the C2 position and a 4-(4-chloro-3-methylphenoxy)butyl chain at the N1 position of the benzimidazole core. Key physicochemical properties include a molecular formula of C18H19ClN2O2, molar mass of 330.81 g/mol, predicted density of 1.24 g/cm³, boiling point of 540.3°C, and a pKa of 13.83 . The extended phenoxybutyl substituent at N1 likely enhances lipophilicity, while the polar hydroxymethyl group at C2 may improve solubility.
Properties
IUPAC Name |
[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-12-15(8-9-16(14)20)24-11-5-4-10-22-18-7-3-2-6-17(18)21-19(22)13-23/h2-3,6-9,12,23H,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIVAWXCPMANBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4-chloro-3-methylphenol with 1,4-dibromobutane to form 4-(4-chloro-3-methylphenoxy)butane. This intermediate is then reacted with 2-aminobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
The compound (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic molecule that has garnered attention in various scientific fields, particularly medicinal chemistry, due to its potential applications in drug development. This article will explore its applications, supported by data tables and case studies where applicable.
Antiviral Activity
One of the prominent applications of this compound is its potential as an antiviral agent . Research has indicated that compounds containing benzimidazole derivatives can inhibit viral replication. For instance, studies on similar compounds have shown effectiveness against various viruses, including HIV and influenza . The mechanism often involves interference with viral enzymes or host cell receptors.
Anticancer Properties
The benzimidazole framework has also been linked to anticancer properties . Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that benzimidazole derivatives could act as inhibitors of specific kinases involved in cancer progression .
Antimicrobial Activity
Research into the antimicrobial properties of related compounds suggests that this compound may also exhibit antibacterial and antifungal activities . The presence of the chloro-3-methylphenoxy group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .
Enzyme Inhibition
Compounds featuring benzimidazole structures are often evaluated for their ability to inhibit various enzymes. For example, they may act as inhibitors of dipeptidyl peptidase IV (DPP-IV) , which is relevant in diabetes management. This inhibition can lead to increased insulin sensitivity and improved glycemic control .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Antiviral | Benzimidazole derivatives | Inhibition of viral replication |
| Anticancer | Similar benzimidazoles | Induction of apoptosis and kinase inhibition |
| Antimicrobial | Chloro-phenoxy derivatives | Disruption of microbial membranes |
| Enzyme Inhibition | DPP-IV inhibitors | Modulation of insulin secretion |
Table 2: Case Studies on Similar Compounds
Mechanism of Action
The mechanism of action of (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituents at the N1 Position
The N1 position in benzimidazole derivatives is critical for modulating physicochemical properties and biological interactions. The target compound’s 4-(4-chloro-3-methylphenoxy)butyl group contrasts with:
- Alkyl chains (e.g., 1-Alkyl-1H-benzo[d]imidazole-2-carbaldehyde derivatives): Shorter alkyl groups (e.g., methyl or ethyl) reduce molecular weight and may decrease metabolic stability compared to the target’s extended chain .
- Pyridine-linked phenoxy groups (e.g., 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole): Heterocyclic linkages like pyridine may alter electronic properties and hydrogen-bonding capacity .
Key Insight: The phenoxybutyl chain in the target compound balances lipophilicity and flexibility, which could optimize membrane permeability and target binding.
Substituents at the C2 Position
The hydroxymethyl (-CH2OH) group at C2 distinguishes the target compound from:
- Sulfinyl groups (e.g., 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole): Sulfinyl moieties enhance polarity and may act as hydrogen-bond acceptors, but they are more prone to oxidative metabolism than hydroxymethyl groups .
- Carbaldehydes (e.g., 1-Alkyl-1H-benzo[d]imidazole-2-carbaldehyde): Aldehydes are reactive and often intermediates for further derivatization, unlike the stable hydroxymethyl group .
- Acetic acid derivatives (e.g., 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid): Carboxylic acid groups increase acidity (pKa ~4–5), contrasting with the hydroxymethyl group’s higher pKa (~13.83) .
Key Insight : The hydroxymethyl group offers moderate polarity and stability, making it advantageous for drug design compared to more reactive or acidic substituents.
Modifications on the Benzimidazole Core
- Fluorophenyl substituents at C2 (e.g., 2-(4-Fluorophenyl)-1H-benzo[d]imidazole): Fluorine atoms enhance metabolic stability and bioavailability via electronegative effects, but these compounds lack the N1 phenoxybutyl chain present in the target .
Key Insight : The absence of fused rings or halogenation at C2 in the target compound simplifies synthesis while retaining a modular structure for further optimization.
Implications of Structural Differences
- Bioavailability: The phenoxybutyl chain may enhance lipophilicity, improving absorption, while the hydroxymethyl group balances solubility.
- Metabolic Stability : The absence of reactive groups (e.g., sulfinyl or aldehyde) in the target compound suggests reduced susceptibility to enzymatic degradation compared to derivatives in .
- Target Selectivity: Bulky N1 substituents (e.g., phenoxybutyl vs. dichlorobenzyl ) could influence interactions with hydrophobic binding pockets in biological targets.
Biological Activity
The compound (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a derivative of benzo[d]imidazole, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[d]imidazole core substituted with a chloro-methylphenoxy group and a butyl chain, which is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, studies have reported that certain benzo[d]imidazole derivatives demonstrate potent activity against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating strong antimicrobial efficacy. For example, compounds similar to the target compound showed MIC values ranging from 1 µg/mL to 7.8 µg/mL against Staphylococcus aureus .
| Microbial Strain | MIC (µg/mL) | Compound Reference |
|---|---|---|
| Staphylococcus aureus | < 1 | 3ao, 3aq |
| Escherichia coli | 3.9 - 7.8 | 3aa, 3ad |
| Candida albicans | < 10 | Various derivatives |
Anticancer Activity
In addition to antimicrobial properties, benzo[d]imidazole derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain derivatives have shown effectiveness against breast cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy
A study published in Pharmacology Reports highlighted the synthesis of several benzo[d]imidazole derivatives and their testing against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics . -
Anticancer Mechanism Investigation
Another research article focused on the interaction of benzo[d]imidazole derivatives with cancer cell lines. It was found that these compounds could induce apoptosis through the activation of caspase pathways, demonstrating their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic routes for synthesizing (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol?
The synthesis typically involves multi-step reactions:
- Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring .
- Alkylation : Reaction of the benzimidazole intermediate with 4-chloro-3-methylphenoxybutyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the phenoxybutyl side chain .
- Hydroxymethylation : Introduction of the methanol group via propargyl bromide followed by reduction or hydroxylation . Purification methods include recrystallization and chromatography (TLC/HPLC) .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : For confirming substituent positions and stereochemistry .
- IR Spectroscopy : To identify functional groups (e.g., -OH, C-Cl) .
- X-ray Crystallography : Provides precise molecular geometry and intermolecular interactions (e.g., crystal packing) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What biological activities have been reported for this compound?
Preliminary studies indicate:
- Antimicrobial Activity : Against Gram-positive bacteria and fungi due to interactions with microbial cell membranes .
- Anticancer Potential : Apoptosis induction in cancer cell lines via inhibition of tubulin polymerization or kinase pathways .
- Anti-inflammatory Effects : Modulation of COX-2 and TNF-α pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical factors include:
- Catalyst Selection : Use of Cu(I) catalysts for click chemistry steps to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency .
- Temperature Control : Reflux conditions for benzimidazole formation (110–120°C) minimize side reactions .
- Purification Strategies : Gradient elution in HPLC to isolate high-purity fractions .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions may arise from:
Q. How do structural modifications of the benzimidazole core influence biological efficacy?
SAR studies reveal:
- Phenoxybutyl Chain : Longer chains enhance lipophilicity and membrane penetration .
- Chloro-Methyl Substitution : Electron-withdrawing groups (e.g., Cl) improve metabolic stability .
- Hydroxymethyl Position : Ortho substitution on benzimidazole increases hydrogen-bonding interactions with target proteins . Comparative data with analogs (e.g., 4-(1H-imidazol-1-yl)benzoic acid) highlight selectivity differences .
Q. What computational methods predict binding interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
